molecular formula C8H7ClO2 B1367050 1-(2-Chloro-4-hydroxyphenyl)ethanone CAS No. 68301-59-7

1-(2-Chloro-4-hydroxyphenyl)ethanone

Cat. No.: B1367050
CAS No.: 68301-59-7
M. Wt: 170.59 g/mol
InChI Key: LEQXWOPVKMSPDV-UHFFFAOYSA-N
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Description

2’-Chloro-4’-hydroxyacetophenone is an organic compound with the molecular formula C8H7ClO2. It is also known as 1-(2-chloro-4-hydroxyphenyl)ethanone. This compound is characterized by the presence of a chloro group and a hydroxy group attached to an acetophenone backbone. It is a solid at ambient temperature and has various applications in scientific research and industry.

Mechanism of Action

Pharmacokinetics

Its molecular weight is 170.6, and it is a solid at room temperature . These properties may influence its bioavailability, but specific studies on its pharmacokinetics are lacking .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(2-Chloro-4-hydroxyphenyl)ethanone. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity. Specific studies on the influence of environmental factors on this compound are lacking .

Biochemical Analysis

Biochemical Properties

2’-Chloro-4’-hydroxyacetophenone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the preparation of hydroxypyrimidine derivatives, which exhibit histone deacetylase (HDAC) inhibitory activity . This interaction suggests that 2’-Chloro-4’-hydroxyacetophenone may influence gene expression by modulating the acetylation status of histones.

Cellular Effects

The effects of 2’-Chloro-4’-hydroxyacetophenone on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with HDACs can lead to changes in gene expression patterns, which in turn can affect cellular processes such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, 2’-Chloro-4’-hydroxyacetophenone exerts its effects through binding interactions with biomolecules. It acts as an inhibitor of HDACs, leading to increased acetylation of histones and changes in gene expression . This inhibition can result in the activation or repression of specific genes, thereby influencing various cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’-Chloro-4’-hydroxyacetophenone can change over time. Its stability and degradation are important factors to consider. Studies have shown that it can undergo degradation under certain conditions, which may affect its long-term effects on cellular function . Additionally, its stability in different solvents and temperatures can influence its efficacy in biochemical assays.

Dosage Effects in Animal Models

The effects of 2’-Chloro-4’-hydroxyacetophenone vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while at higher doses, it can cause toxic or adverse effects. For instance, high doses of 2’-Chloro-4’-hydroxyacetophenone may lead to cellular toxicity and adverse physiological responses . Understanding the dosage effects is crucial for determining its therapeutic potential and safety.

Metabolic Pathways

2’-Chloro-4’-hydroxyacetophenone is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of the compound.

Transport and Distribution

The transport and distribution of 2’-Chloro-4’-hydroxyacetophenone within cells and tissues are critical for its biological activity. It can interact with transporters and binding proteins that facilitate its uptake and distribution. For instance, its interaction with specific transporters can affect its localization and accumulation in different cellular compartments . Understanding these interactions is essential for predicting its bioavailability and efficacy.

Subcellular Localization

The subcellular localization of 2’-Chloro-4’-hydroxyacetophenone can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its localization in the nucleus can enhance its interaction with nuclear proteins and influence gene expression . Understanding its subcellular localization is crucial for elucidating its mechanism of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

2’-Chloro-4’-hydroxyacetophenone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-chloro-4-hydroxybenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Another method involves the reaction of 2-chloro-4-hydroxybenzaldehyde with acetic anhydride in the presence of a base such as pyridine. This reaction proceeds through an acetylation mechanism, yielding 2’-chloro-4’-hydroxyacetophenone as the product.

Industrial Production Methods

In an industrial setting, the production of 2’-chloro-4’-hydroxyacetophenone may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2’-Chloro-4’-hydroxyacetophenone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: 2-chloro-4-hydroxybenzoic acid.

    Reduction: 2-chloro-4-hydroxyphenylethanol.

    Substitution: 2-amino-4-hydroxyacetophenone or 2-thio-4-hydroxyacetophenone.

Scientific Research Applications

2’-Chloro-4’-hydroxyacetophenone has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor modulators.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2’-Hydroxyacetophenone
  • 4’-Chloroacetophenone
  • 2’-Chloro-3’,4’-dihydroxyacetophenone

Comparison

2’-Chloro-4’-hydroxyacetophenone is unique due to the presence of both chloro and hydroxy groups, which confer distinct chemical reactivity and biological activity. Compared to 2’-hydroxyacetophenone, the chloro group enhances its electrophilicity, making it more reactive in substitution reactions. Compared to 4’-chloroacetophenone, the hydroxy group increases its potential for hydrogen bonding, affecting its solubility and interaction with biological targets.

Properties

IUPAC Name

1-(2-chloro-4-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c1-5(10)7-3-2-6(11)4-8(7)9/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEQXWOPVKMSPDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70497943
Record name 1-(2-Chloro-4-hydroxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70497943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68301-59-7
Record name 1-(2-Chloro-4-hydroxyphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68301-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Chloro-4-hydroxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70497943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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